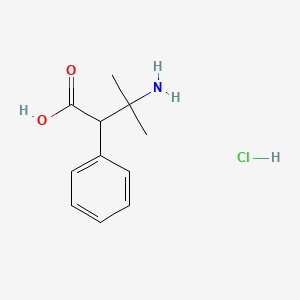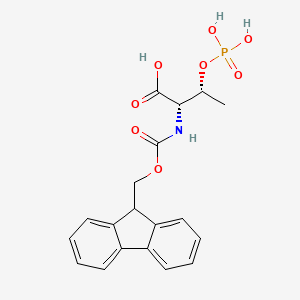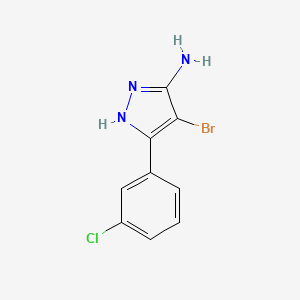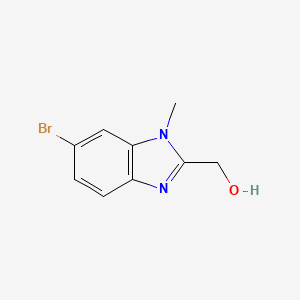
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride
Descripción general
Descripción
“3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 . It’s used in scientific research and has potential applications in various fields due to its unique properties and structure.
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, -C6H5), and a carboxylic acid group (-COOH) attached to a butanoic acid backbone .Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride demonstrates interesting reactivity, particularly in the formation of tetrazole-containing derivatives. By replacing the terminal amino group with a tetrazol-1-yl fragment, derivatives such as 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate have been synthesized in significant yields (Putis, Shuvalova, & Ostrovskii, 2008).
Structural Analysis and Stereochemistry
X-ray crystallographic analysis has been used to determine the absolute stereochemistry of derivatives of 3-Amino-3-methyl-2-phenylbutanoic acid. This analysis is crucial for understanding the structural aspects of compounds like bestatin, which is known to inhibit aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Pharmacological Activity
Beta-substituted gamma-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride, have been identified for their pharmacological activity. Compounds like Phenibut, a nootropic agent, and Baclofen, a myorelaxant and analgesic, are examples of this class of compounds (Vasil'eva et al., 2016).
Quantum Computational and Docking Studies
Density functional theory calculations and molecular docking methods have been employed to study the interactions of derivatives of 2-phenylbutanoic acid, including 3-Amino-3-methyl-2-phenylbutanoic acid, with various receptors. These studies are essential for drug identification and understanding the molecular interactions of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASRDTVRPLBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)






![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)




![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)